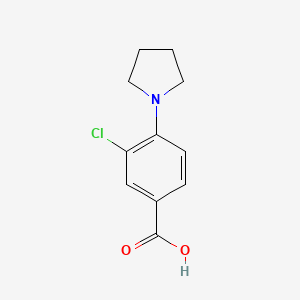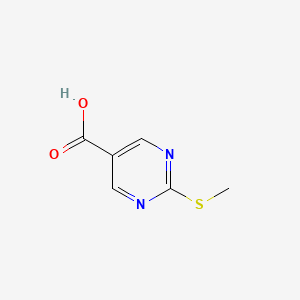
2-(Methylthio)pyrimidine-5-carboxylic acid
Overview
Description
2-(Methylthio)pyrimidine-5-carboxylic acid is an organic compound with the molecular formula C6H6N2O2S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine This compound is notable for its sulfur-containing methylthio group at the second position and a carboxylic acid group at the fifth position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylthio)pyrimidine-5-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with 2-methylthio-4-pyrimidone.
Nucleophilic Substitution: Thionyl chloride is used to introduce the methylthio group.
Bromination: Bromination is performed to further functionalize the compound.
Cyclopentylamine Substitution: Cyclopentylamine is introduced through nucleophilic substitution.
Heck Reaction: A one-pot two-step method involving the Heck reaction and ring closure sequence is employed.
Oxidation and Bromination: These steps are followed by oxidation and bromination to yield the final product
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various research and commercial purposes.
Chemical Reactions Analysis
Types of Reactions: 2-(Methylthio)pyrimidine-5-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The sulfur-containing methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the carboxylic acid group.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Thionyl chloride, bromine, and cyclopentylamine are commonly used in substitution reactions
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols or aldehydes, depending on the reaction conditions.
Substitution: Various substituted pyrimidine derivatives
Scientific Research Applications
2-(Methylthio)pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials .
Mechanism of Action
The mechanism of action of 2-(Methylthio)pyrimidine-5-carboxylic acid is not fully understood. its biological activity is believed to involve interactions with specific molecular targets and pathways. The sulfur-containing methylthio group and the carboxylic acid group are likely to play crucial roles in these interactions, potentially affecting enzyme activity and cellular processes .
Comparison with Similar Compounds
- 2-(Methylthio)pyrimidine-5-carboxylic acid methyl ester
- 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid
- 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid
Comparison: this compound is unique due to its specific functional groups and their positions on the pyrimidine ring. Compared to its methyl ester derivative, it has a free carboxylic acid group, which can participate in different chemical reactions.
Properties
IUPAC Name |
2-methylsulfanylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2S/c1-11-6-7-2-4(3-8-6)5(9)10/h2-3H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJIAHGQTQWGJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394488 | |
| Record name | 2-(methylthio)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110099-94-0 | |
| Record name | 2-(methylthio)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Methylthio)pyrimidine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the antifungal potential of 2-(Methylthio)-4-methylpyrimidine-5-carboxylic acid derivatives?
A: Research suggests that certain derivatives of 2-(Methylthio)-4-methylpyrimidine-5-carboxylic acid demonstrate moderate antifungal activity against Sclerotinia sclerotiorum. Notably, compounds featuring a carbamate moiety, such as 1-[2-(4-methyl-2-(methylthio)pyrimidine-5-carboxamido)phenyl] ethyl-(2-methyl phenyl)carbamate (3a) and 1-[2-(4-methyl-2-(methylthio)pyrimidine-5- carboxamido)phenyl] ethyl-(3-trifluoromethyl phenyl)carbamate (3g), exhibited promising inhibitory rates of 69.5% and 70.3% at 100 mg/L, respectively []. This activity is attributed to the potential interaction of these compounds with succinate dehydrogenase, a key enzyme in fungal metabolism [].
Q2: How does the structure of 1-[2-(4-methyl-2-(methylthio)pyrimidine-5- carboxamido)phenyl] ethyl-(3-trifluoromethyl phenyl)carbamate (3g) contribute to its interaction with succinate dehydrogenase?
A: Molecular docking studies indicate that 1-[2-(4-methyl-2-(methylthio)pyrimidine-5- carboxamido)phenyl] ethyl-(3-trifluoromethyl phenyl)carbamate (3g) can form two hydrogen bonds and a cation-π interaction with the succinate dehydrogenase enzyme []. This suggests that the specific arrangement of the carbamate moiety, alongside the trifluoromethyl group, plays a crucial role in the binding affinity and potential inhibitory activity of this compound against the enzyme.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
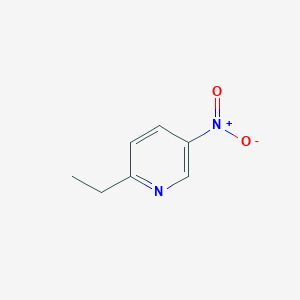
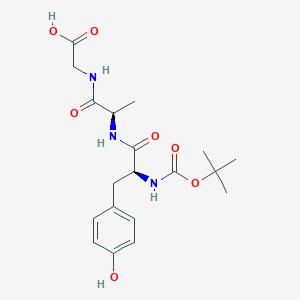
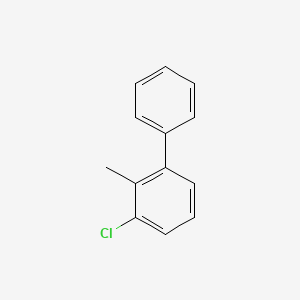
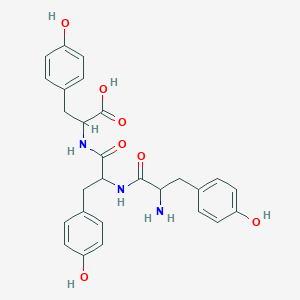

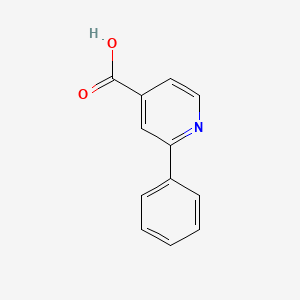
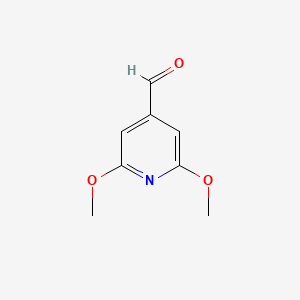
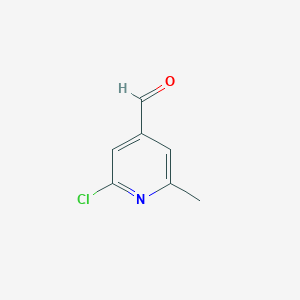
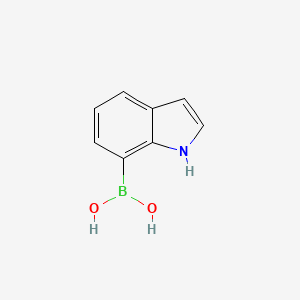
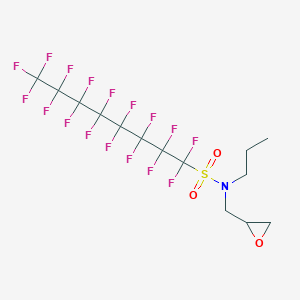
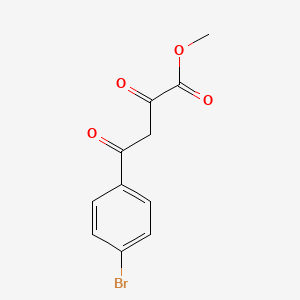
![n-[(1-Methyl-1h-imidazol-2-yl)methyl]ethanamine](/img/structure/B1587384.png)
